![molecular formula C16H15N3O3 B5111876 N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, “2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide” derivatives were synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “5-(2-Furyl)-1,3-oxazole”, the molecular formula is C7H5NO2, and the structure was elucidated using 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely. For example, “N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide” was synthesized from the reaction of 5-bromofuran-2-carboxylic acid and isoniazid in the presence of MNBA and DMAP .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods. For “5-(2-Furyl)-1,3-oxazole”, properties such as molecular weight (135.12 g/mol), XLogP3-AA (1.1), hydrogen bond donor count (0), hydrogen bond acceptor count (3), and rotatable bond count (1) were computed .
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For instance, a safety data sheet for a compound containing a similar furan moiety indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
Future research could involve further structure optimization and in-depth studies of these compounds as potential enzyme inhibitors. For example, molecular docking screening of “N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide” on cyclooxygenase-2 (COX-2) protein indicated that it has a good binding affinity, suggesting that it could be a potential COX-2 inhibitor .
特性
IUPAC Name |
N'-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-9-12(15-2-1-7-22-15)8-13(10-14)18-19-16(21)11-3-5-17-6-4-11/h1-7,10,12,18H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISIMRXAQIECIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NNC(=O)C2=CC=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。